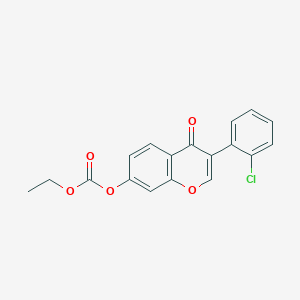![molecular formula C17H21ClN6O B5558266 (1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)
(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research on related compounds, such as those involving pyrazolo[3,4-d]pyrimidine cores, indicates that the synthesis of such molecules often involves intricate reactions, including intramolecular stacking influenced by substituents like chloro- or cyano-groups, as seen in studies by Avasthi et al. (2009). These synthesis pathways can be influenced by the presence of different groups, affecting the final molecular structure through intramolecular and supramolecular interactions, including π–π, Cl…π, and C–H…N interactions (Avasthi et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds with diazabicyclo[3.2.2]nonane cores is characterized by the potential for intramolecular π-π interactions, as seen in related compounds. These interactions can significantly influence the overall molecular conformation and stability, leading to unique structural characteristics that can be elucidated through techniques like X-ray crystallography (G. Biswas et al., 1995).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be influenced by its diazabicyclo[3.2.2]nonane core, as seen in the facile synthesis of pyrimido[4,5-d]pyrimidinones and related derivatives. These reactions often proceed under mild conditions, indicating the compound's reactivity and potential for forming diverse chemical structures (O. Goli-Jolodar & F. Shirini, 2017).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of diazabicyclo[3.2.2]nonane-based compounds can be inferred from related research. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science and chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential aspects of this compound's analysis. For instance, the Mannich reaction has been used to synthesize N,S-containing heterocycles, suggesting a method for producing functionally substituted diazabicyclo[3.2.2]nonane derivatives, showcasing the compound's versatile chemical behavior (V. Dotsenko et al., 2007).
Scientific Research Applications
Preparation of New Compounds
- Ionic Liquids and Catalysis : A study by Shirini, Langarudi, and Daneshvar (2017) focused on the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives using a new acidic ionic liquid. These compounds are significant for their biological activity, especially in pharmaceuticals (Shirini et al., 2017).
Synthesis Techniques
- Nano-Sized Acid Catalysts : A novel nano-sized Brönsted acid catalyst was developed for synthesizing pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones, showcasing a green and efficient synthesis method (Goli-Jolodar & Shirini, 2017).
Material Functionalization
- Carbon Nanotube Functionalization : Research by Pourhasan and Shameli (2019) demonstrated the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, which were then used to functionalize multi-walled carbon nanotubes (Pourhasan & Shameli, 2019).
Antiviral Activities
- Pyridopyrazolotriazines : Attaby et al. (2007) synthesized a range of heterocyclic compounds, including pyrazolo[3,4-b]pyridin-3-ylphenylthiourea derivatives, to evaluate their antiviral activities. These derivatives offer potential in drug research for antiviral applications (Attaby et al., 2007).
Environmental and Green Chemistry
- Silica-Supported Ionic Liquid Catalyst : Hasaninejad et al. (2013) used a silica-supported ionic liquid catalyst for the synthesis of benzo[b]pyran derivatives, highlighting an environmentally friendly approach (Hasaninejad et al., 2013).
properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c18-14-8-21-23(11-14)7-4-16(25)24-10-13-2-3-15(24)12-22(9-13)17-19-5-1-6-20-17/h1,5-6,8,11,13,15H,2-4,7,9-10,12H2/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGWNHGLVQCLJ-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=C(C=N3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=C(C=N3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)


![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)
![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)